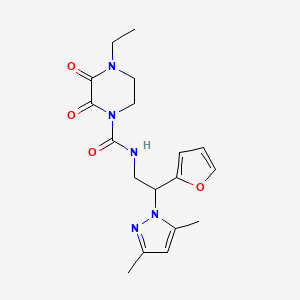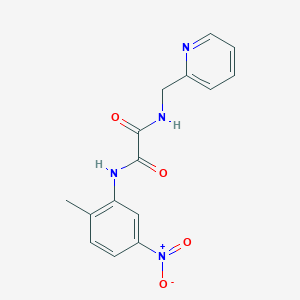
2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, paper discusses N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, which share a similar isonicotinamide moiety. This suggests that the compound may also exhibit biological activity, potentially as an inhibitor of certain enzymes like xanthine oxidase.
Synthesis Analysis
The synthesis of related compounds, such as those in paper , involves the design and creation of derivatives with specific substituents to enhance biological activity. The synthesis process typically includes the formation of the isonicotinamide core, followed by the introduction of various functional groups. In the case of "2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide," a similar approach could be used, with the cyclopropylmethoxy and dichlorophenyl groups being introduced to the isonicotinamide core to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide" can be analyzed using techniques such as X-ray crystallography, as seen in paper . The isonicotinamide-4-methoxybenzoic acid co-crystal undergoes a phase transition that affects its molecular conformation. This indicates that the compound of interest may also exhibit unique structural characteristics that could influence its biological activity and interactions with other molecules.
Chemical Reactions Analysis
Paper discusses the reactivity of a compound containing a cyclopropyl group, which is relevant to the cyclopropylmethoxy group in the compound of interest. The reactivity of such compounds can lead to the formation of various heterocyclic structures, which are often of pharmaceutical interest. The chemical reactions involving the cyclopropyl group are influenced by factors such as the presence of nucleophiles and the conditions of the reaction, such as the use of solid base and phase transfer catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)isonicotinamide" can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the cyclopropylmethoxy and dichlorophenyl groups. The compound's ability to form hydrogen bonds, as seen in the isonicotinamide-4-methoxybenzoic acid co-crystal , could also affect its solubility and crystalline form. Additionally, the electronic properties of the dichlorophenyl group could impact the compound's reactivity and interactions with biological targets.
Applications De Recherche Scientifique
Doubly Dearomatising Intramolecular Coupling
Research has shown that isonicotinamides, similar to the compound , undergo cyclisation when induced by an electrophile. This results in the formation of spirocyclic compounds or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. This chemical behavior is significant in the synthesis of complex molecular structures, offering potential applications in materials science and pharmacology (H. Brice & J. Clayden, 2009).
Co-crystal Formation
Isonicotinamide, a component of the compound, has been used to form co-crystals with various carboxylic acids, revealing insights into co-crystal formation, stoichiometric variations, and polymorphism. Such research aids in understanding solid-state chemistry, which is crucial for the development of new materials with tailored properties (A. Lemmerer & M. Fernandes, 2012).
PET Imaging Agents
A study focused on the synthesis of isonicotinamides, structurally related to the compound of interest, highlighted their potential as PET imaging agents for detecting GSK-3 enzyme activity in Alzheimer's disease. This application is crucial in the medical field for the early diagnosis and monitoring of neurodegenerative diseases (Mingzhang Gao et al., 2017).
Antitumor Medicines
Another study synthesized N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, exploring their structures and potential as antitumor medicines. This research underscores the importance of structural chemistry in developing new therapeutic agents (B. S. Fedorov et al., 2001).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2,3-dichlorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-12-2-1-3-13(15(12)18)20-16(21)11-6-7-19-14(8-11)22-9-10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVHUJFANWMOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2525459.png)

![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
![2-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2525462.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2525470.png)